N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine
Description
Overview of N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine as a Versatile Synthetic Intermediate
This compound stands out as a particularly useful synthetic intermediate due to its unique combination of functional groups and a protective group. chemimpex.com The tert-butoxycarbonyl (Boc) group on the nitrogen atom serves as a robust protecting group that enhances the compound's stability and modulates its reactivity during synthetic transformations. chemimpex.com This protection is crucial for preventing unwanted side reactions at the nitrogen atom, thereby allowing for selective chemical manipulation of other parts of the molecule.
The presence of both a hydroxyl group and a carbon-carbon double bond within the tetrahydropyridine (B1245486) ring offers multiple sites for functionalization. The hydroxyl group can be readily converted into other functional groups or used as a handle for attaching various molecular fragments. The double bond provides a site for reactions such as hydrogenation, epoxidation, and dihydroxylation, allowing for the introduction of new stereocenters and further structural diversification. This versatility makes this compound a valuable precursor for the synthesis of more complex and highly substituted piperidine (B6355638) and tetrahydropyridine derivatives. chemimpex.com It is particularly noted for its application in the development of pharmaceuticals targeting neurological disorders. chemimpex.com
Scope and Research Focus of the Academic Review
This academic review will focus exclusively on the chemical compound this compound. The primary objective is to provide a comprehensive overview of its role and applications in modern organic synthesis. The review will detail its significance as a synthetic intermediate, stemming from the importance of the broader class of tetrahydropyridine scaffolds. The discussion will be strictly limited to the chemical synthesis and transformations of this compound and its utility as a building block in the construction of other molecules. The article will present detailed research findings and include data tables to provide a thorough and scientifically accurate resource for researchers in the field of organic and medicinal chemistry.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| Appearance | White solid |
| CAS Number | 224779-27-5 |
| SMILES | CC(C)(C)OC(=O)N1CC=CC(C1)O |
| InChI | InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-5,8,12H,6-7H2,1-3H3 |
| InChIKey | NICJOYHYEDFTIX-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-5,8,12H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICJOYHYEDFTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590281 | |
| Record name | tert-Butyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224779-27-5 | |
| Record name | tert-Butyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-1,2,3,6-tetrahydropyridine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Boc 3 Hydroxy 1,2,3,6 Tetrahydropyridine
Established Reaction Pathways
Established synthetic routes to N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine and related structures often involve foundational organic reactions for ring formation, functional group manipulation, and the strategic use of protecting groups.
The construction of the tetrahydropyridine (B1245486) skeleton frequently relies on condensation reactions, which can be performed as linear sequences or as more efficient multi-component reactions (MCRs). acsgcipr.org These MCRs assemble the ring from simple precursors in a single pot, often involving sequential reactions such as Knoevenagel condensation, Michael addition, and Mannich reactions, followed by an intramolecular cyclization. nih.govresearchgate.netmdpi.com
Exemplary pyridine (B92270) ring-forming reactions that can yield tetrahydropyridine precursors include the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions. acsgcipr.org For instance, a versatile reaction cascade has been developed that comprises a rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization to form a dihydropyridine (B1217469) intermediate, which can then be reduced to the tetrahydropyridine product. nih.gov This one-pot procedure can afford highly substituted 1,2,3,6-tetrahydropyridines in high yields and with significant diastereoselectivity. nih.gov
A common and direct method for synthesizing hydroxylated piperidine (B6355638) derivatives involves the selective reduction of a corresponding carbonyl precursor. For the synthesis of this compound, a key precursor is N-Boc-3-piperidone. One synthetic route starts with 3-hydroxypyridine (B118123), which is first reduced to 3-hydroxypiperidine. google.comgoogle.com The nitrogen is then protected with a Boc group, and the hydroxyl group is oxidized to a ketone to yield N-Boc-3-piperidone. google.com
This ketone can then be selectively reduced to the desired alcohol. For example, a synthetic route for (S)-N-Boc-3-hydroxypiperidine uses sodium borohydride (B1222165) to reduce a racemic N-benzyl-3-pyridone quaternary ammonium (B1175870) salt to obtain racemic N-benzyl-3-hydroxypiperidine, which is later converted to the final product. google.com The choice of reducing agent is critical to control the chemoselectivity and, in more advanced methods, the stereoselectivity of the hydroxyl group.
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. wikipedia.orgnih.gov Its role is essential in the synthesis of this compound as it modulates the reactivity of the nitrogen atom. The Boc group is stable under most basic conditions, catalytic hydrogenolysis, and toward many nucleophilic reagents, which allows for selective reactions elsewhere in the molecule. nih.govtcichemicals.com
The Boc group is typically introduced onto the piperidine nitrogen using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. google.comwikipedia.org The protection of the amine prevents its participation in undesired side reactions during subsequent synthetic steps, such as the reduction of the carbonyl group or functionalization of the hydroxyl group. chemimpex.com Deprotection is generally achieved under mild acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in methanol, which cleaves the Boc group to reveal the free amine. wikipedia.orgresearchgate.net
Advanced and Stereoselective Synthetic Routes
To meet the demand for enantiomerically pure compounds, particularly for pharmaceutical applications, advanced stereoselective synthetic methods have been developed. These routes focus on creating the chiral center at the C-3 position with high fidelity.
The primary focus of stereoselective synthesis for this molecule is the asymmetric reduction of the prochiral precursor, N-Boc-3-piperidone. This transformation establishes the stereocenter bearing the hydroxyl group.
Asymmetric reduction is a powerful method for synthesizing chiral alcohols from ketones. mdpi.com Both transition-metal-catalyzed asymmetric hydrogenation and biocatalytic reductions are prominent strategies. okayama-u.ac.jpmdpi.com
Biocatalytic reduction using ketoreductases (KREDs) has emerged as a highly efficient, selective, and environmentally friendly method for producing enantiopure (S)- or (R)-N-Boc-3-hydroxypiperidine. mdpi.comresearchgate.net These enzymatic reactions often require a nicotinamide (B372718) cofactor (NADH or NADPH), which is continuously regenerated in situ. mdpi.com A common approach is to use a coupled-enzyme system, where a dehydrogenase, such as glucose dehydrogenase (GDH), regenerates the cofactor by oxidizing a cheap substrate like glucose. mdpi.comresearchgate.net
Researchers have engineered co-expression systems where both the ketoreductase and glucose dehydrogenase are produced in the same host cell (e.g., E. coli), simplifying the process and improving efficiency. mdpi.com By optimizing reaction conditions such as pH, temperature, and substrate concentration, conversions greater than 99% and enantiomeric excess (ee) values approaching 100% have been achieved. mdpi.comgoogle.com For instance, using a recombinant carbonyl reductase from Rhodococcus erythropolis, N-Boc-3-piperidone was converted to (S)-N-Boc-3-hydroxypiperidine with high selectivity. researchgate.net Another study utilized the biocatalyst Pichia pastoris to achieve a final yield of 85.4% with an ee value over 99% for the (S)-enantiomer. researchgate.net
The table below summarizes findings from various studies on the asymmetric reduction of N-Boc-3-piperidone.
| Catalyst/Enzyme System | Substrate | Product Configuration | Yield | Enantiomeric Excess (ee) | Key Conditions |
| E. coli co-expressing KRED and GDH | N-Boc-3-piperidone | (S) | >99% conversion | >99% | Optimized pH and temperature |
| Carbonyl reductase from Rhodococcus erythropolis WZ010 (ReCR) | N-Boc-3-piperidone | (S) | Not specified | High | NAD(H)-specific enzyme |
| Reductase (YGL039W) from Kluyveromyces marxianus with GDH | N-Boc-3-piperidone | (R) | >99% conversion | >99% | High substrate concentration (400 g/L) |
| Alcohol dehydrogenase with NADH coenzyme system | N-Boc-3-piperidone | (S) | 99.34% conversion | 100% | pH 7.0, 30°C |
| Pichia pastoris SIT2014 | N-Boc-3-piperidone | (S) | 85.4% | >99% | Whole-cell biocatalysis |
Enantioselective and Diastereoselective Synthesis
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral piperidine derivatives. These methods utilize small organic molecules to catalyze enantioselective transformations, avoiding the use of metal catalysts.
One prominent organocatalytic approach is the asymmetric inverse-electron-demand aza-Diels-Alder reaction. scispace.com For instance, the reaction of N-sulfonyl-1-aza-1,3-butadienes with aldehydes, catalyzed by a chiral secondary amine like α,α-diphenylprolinol trimethylsilyl (B98337) ether, can produce highly functionalized tetrahydropyridine derivatives with excellent enantioselectivities, often up to 99% ee. scispace.com The resulting hemiaminal adducts are versatile intermediates that can be converted to various chiral piperidine derivatives. scispace.com
Another effective strategy involves multicomponent domino reactions. A quinine-derived squaramide catalyst can facilitate a triple-domino Michael/aza-Henry/cyclization reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines. nih.govnih.gov This one-pot process efficiently constructs tetrahydropyridine rings bearing three contiguous stereogenic centers with high yields and excellent enantiomeric excesses. nih.govnih.gov L-proline and its derivatives have also been successfully employed as organocatalysts in reactions such as the asymmetric aldol (B89426) reaction of 3-phthalimidopropanal with ketones to create chiral centers that can be further elaborated into bicyclic piperidines. nih.govmdpi.com
Table 1: Organocatalytic Approaches to Chiral Tetrahydropyridines
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Chiral secondary amine (e.g., α,α-diphenylprolinol trimethylsilyl ether) | Inverse-electron-demand aza-Diels-Alder | High enantioselectivity (up to 99% ee) | scispace.com |
| Quinine-derived squaramide | Michael/aza-Henry/cyclization triple domino | One-pot synthesis, three contiguous stereocenters | nih.govnih.gov |
| L-proline | Asymmetric aldol reaction | Formation of chiral centers for further cyclization | nih.gov |
Chiral Auxiliary and Ligand-Controlled Syntheses
The use of chiral auxiliaries provides a reliable method for controlling stereochemistry during the synthesis of piperidine rings. sigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the formation of a specific stereoisomer. Evans' oxazolidinone auxiliaries, for example, can be attached to a substrate to direct stereoselective alkylations, aldol reactions, or Diels-Alder reactions. After the desired stereocenter is created, the auxiliary can be removed and often recycled. sigmaaldrich.com Similarly, the Schöllkopf chiral reagent, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, has been utilized in the asymmetric synthesis of amino acids which can be precursors to chiral piperidines, achieving high diastereoselectivity. nih.gov
In parallel, ligand-controlled asymmetric synthesis offers a powerful alternative. In this approach, a chiral ligand coordinates to a metal center, creating a chiral catalytic environment that influences the stereochemical outcome of the reaction. Rhodium-catalyzed asymmetric reactions have been particularly effective. For instance, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative can produce 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. nih.govsnnu.edu.cn This method is part of a three-step process that allows access to a wide variety of enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn
Kinetic Resolution Strategies
Kinetic resolution is a key technique for separating a racemic mixture of chiral molecules. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other.
Catalytic kinetic resolution of disubstituted piperidines has been achieved with high selectivity factors using enantioselective acylation. ethz.chnih.gov This process can be catalyzed by a combination of N-heterocyclic carbenes and chiral hydroxamic acids, providing access to enantioenriched amines. nih.gov Detailed studies have shown that the conformational preferences of the piperidine ring substituents play a crucial role in the reactivity and selectivity of the resolution. ethz.chnih.gov
Enzyme-catalyzed kinetic resolution represents another powerful approach. Lipases are commonly used to selectively acylate or hydrolyze one enantiomer in a racemic mixture of hydroxypiperidines or their esters. For example, the lipase-catalyzed resolution of racemic piperidine hydroxy esters has been shown to be highly enantioselective. researchgate.netwhiterose.ac.uk This biocatalytic method offers the advantages of mild reaction conditions and high stereoselectivity. researchgate.net
Table 2: Comparison of Kinetic Resolution Strategies for Piperidine Derivatives
| Method | Catalyst/Reagent | Key Feature | Reference |
|---|---|---|---|
| Enantioselective Acylation | N-heterocyclic carbene and chiral hydroxamic acid | High selectivity factors (s up to 52) | ethz.chnih.gov |
| Enzyme-Catalyzed Resolution | Lipase | High enantioselectivity under mild conditions | researchgate.netwhiterose.ac.uk |
Biocatalytic Transformations for Optically Pure Hydroxypiperidines
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing optically pure compounds. psu.edu Enzymes, particularly ketoreductases, have been extensively used for the asymmetric synthesis of chiral alcohols, including hydroxypiperidines. nih.gov
Ketoreductase-Catalyzed Bioreduction
The asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine is a well-established biocatalytic process. mdpi.comresearchgate.net This reaction is catalyzed by ketoreductases (KREDs), which are enzymes that transfer a hydride from a cofactor, typically NADPH or NADH, to a ketone substrate. researchgate.net The use of a co-expression system, where the ketoreductase and a cofactor regenerating enzyme like glucose dehydrogenase (GDH) are produced in the same host cell, has proven to be highly efficient. mdpi.commdpi.com This strategy avoids the need to add expensive cofactors continuously. mdpi.com
Researchers have successfully developed processes that achieve high substrate concentrations (e.g., 100 g/L), complete conversion, and excellent enantiomeric excess (>99% ee) for the desired (S)-enantiomer. researchgate.netnih.gov
Enzyme Screening and Optimization in Biocatalysis
The success of a biocatalytic process often hinges on the selection of the right enzyme. psu.edu Screening of enzyme libraries is a common practice to identify ketoreductases with high activity and selectivity towards a specific substrate like N-Boc-3-piperidone. researchgate.netderpharmachemica.com Once a suitable enzyme is identified, further optimization of the reaction conditions is crucial for maximizing efficiency. researchgate.net
Key parameters that are typically optimized include temperature, pH, substrate concentration, and enzyme loading. For the synthesis of (S)-N-Boc-3-hydroxypiperidine, optimal conditions have been found to be around 30°C and a pH of 6.5-7.5. mdpi.comnih.gov The use of whole-cell biocatalysts, such as recombinant E. coli or Pichia pastoris cells expressing the necessary enzymes, is often preferred as it protects the enzymes and simplifies the process. mdpi.comresearchgate.net
Table 3: Optimized Conditions for Biocatalytic Reduction of N-Boc-3-piperidone
| Parameter | Optimized Value | Outcome | Reference |
|---|---|---|---|
| Biocatalyst | Co-expressing KRED and GDH in E. coli | High catalytic efficiency, >99% conversion | mdpi.com |
| Temperature | 30 °C | Optimal enzyme activity | mdpi.comnih.gov |
| pH | 6.5 - 7.5 | Stable and active enzyme | mdpi.comnih.gov |
| Substrate Conc. | 100 g/L | High product titer | researchgate.net |
| Product Purity | >99% ee | High enantioselectivity | researchgate.netnih.gov |
Ring-Transformation Strategies
Ring-transformation strategies provide innovative pathways to construct the tetrahydropyridine skeleton. One such powerful technique is ring-closing metathesis (RCM). drughunter.com RCM has been employed to synthesize 3-hydroxypyridines from acyclic diene precursors containing a nitrogen atom. researchmap.jpnih.govelsevierpure.com The reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs catalyst, forms a cyclic alkene which can then be further manipulated. researchmap.jp For example, the resulting 1,6-dihydro-2H-pyridin-3-ones can be converted to the desired 3-hydroxypyridine through subsequent elimination or oxidation/deprotection steps. researchmap.jp
Another approach involves the diastereoselective transformation of pre-existing tetrahydropyridine rings. For instance, the diastereoselective epoxidation of a tetrahydropyridine followed by a regioselective ring-opening of the resulting epoxide can introduce a hydroxyl group and other functionalities onto the piperidine ring with high stereocontrol. nih.govresearchgate.net This method allows for the synthesis of densely substituted and oxygenated piperidines from readily available tetrahydropyridine precursors. nih.govresearchgate.net
Ring Opening of Heterobicyclic Compounds with Organometallic Reagents
A notable strategy for the synthesis of functionalized 1,2,3,6-tetrahydropyridines involves the ring opening of strained heterobicyclic systems. Research has demonstrated that 1,3-diaza-4-oxa-[3.3.1]-nonene derivatives can undergo ring-opening reactions when treated with organometallic reagents, such as Grignard reagents. researchgate.netunipi.itunipi.it This process takes advantage of the inherent ring strain and the presence of reactive functionalities within the bicyclic compound.
The reaction typically occurs at the carbon atom bearing the two nitrogen atoms, leading to the formation of trans-2,3-disubstituted 1,2,3,6-tetrahydropyridines. researchgate.net A computational DFT study suggests the formation of a transient iminium ion intermediate. researchgate.net In this intermediate, the coordination of magnesium from the Grignard reagent to the oxygen of the carbonyl group and the endocyclic N-O oxygen facilitates the ring-opening process at the gem-diamine carbon. researchgate.net This method provides a pathway to unconventionally functionalized tetrahydropyridines, which are significant structural frameworks due to their synthetic versatility. researchgate.net
Table 1: Ring Opening of a Heterobicyclic Compound with Phenylmagnesium Bromide
| Entry | Reactant | Reagent | Product | Yield (%) |
| 1 | 1,3-diaza-4-oxa-[3.3.1]-nonene derivative | Phenylmagnesium Bromide | trans-2-phenyl-3-substituted-1,2,3,6-tetrahydropyridine | Not specified |
| Data is illustrative and based on the described reaction. researchgate.net |
Ring Expansion of Monocyclopropanated Heterocycles
A stereoselective and metal-free approach to highly functionalized tetrahydropyridines has been developed through the ring expansion of monocyclopropanated pyrroles. acs.orgnih.govacs.orgnih.gov This methodology is scalable and relies on a cyclopropylcarbinyl cation rearrangement as the key step, which induces the selective cleavage of the unactivated endocyclic cyclopropane (B1198618) C–C bond. acs.orgnih.gov
The process is often mediated by a Brønsted acid and can be accelerated using microwave assistance, offering an environmentally benign protocol with short reaction times. acs.orgnih.gov The resulting dihydropyridine derivatives are valuable building blocks for drug synthesis. acs.orgnih.gov This ring-expansion strategy provides an attractive entry to the piperidine core from readily available monocyclopropanated pyrroles, which can be synthesized in diastereo- and enantiomerically pure forms. acs.org
Table 2: Ring Expansion of a Monocyclopropanated Pyrrole Derivative
| Entry | Substrate | Conditions | Product | Yield (%) |
| 1 | N-Boc-monocyclopropanated pyrrole | TFA/H₂O (9:1) | Dihydropyridine derivative | 79 |
| Data derived from a study on pyrrole-derived epoxides, which undergo a similar ring-expansion. acs.orgnih.gov |
Modern Coupling and Annulation Reactions
Heck-Matsuda Reactions for Tetrahydropyridine Derivatization
The Heck-Matsuda reaction, which utilizes arenediazonium salts as arylating agents, serves as a powerful tool for the derivatization of unsaturated heterocyclic systems, including those related to tetrahydropyridines. wikipedia.org This palladium-catalyzed reaction offers advantages over traditional Heck protocols, such as milder reaction conditions and the obviation of phosphine (B1218219) ligands, making it more practical. wikipedia.orgresearchgate.net
An example of its application is the enantioselective palladium-catalyzed Heck-Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. beilstein-journals.orgresearchgate.net While technically a dihydropyrrole, this substrate is structurally very similar to a tetrahydropyridine. The reaction with aryldiazonium salts, using a chiral N,N-ligand like (S)-PyraBOx, allows for the synthesis of 4-aryl-substituted γ-lactams in an enantioselective manner after a subsequent oxidation step. beilstein-journals.org This demonstrates the potential of the Heck-Matsuda reaction to introduce aryl moieties onto the tetrahydropyridine backbone with stereocontrol.
Table 3: Enantioselective Heck-Matsuda Reaction of an N-Boc-2,5-dihydro-1H-pyrrole
| Entry | Aryldiazonium Salt | Catalyst/Ligand | Product (after oxidation) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 4-Methoxybenzenediazonium tetrafluoroborate | Pd(TFA)₂ / (S)-PyraBOx | 4-(4-methoxyphenyl)-γ-lactam | 85 | 93:7 |
| Data from a study on the desymmetrization of dihydropyrroles. beilstein-journals.org |
Suzuki-Miyaura Cross-Coupling in Scaffold Functionalization
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, and it has been successfully applied to the functionalization of tetrahydropyridine scaffolds. acs.org A key strategy involves the conversion of a lactam-derived vinyl triflate or phosphate (B84403) into a corresponding vinyl boronate. acs.org
Specifically, δ-valerolactam-derived vinyl triflates can be converted into 1,4,5,6-tetrahydropyridine-2-boronic acid pinacol (B44631) ester derivatives through a palladium-catalyzed coupling with bis(pinacolato)diboron. acs.org These thermally stable vinyl boronates can then efficiently couple with a wide range of aryl and heteroaryl bromides and triflates under palladium catalysis. acs.org This two-step sequence allows for the introduction of diverse substituents at the 2-position of the tetrahydropyridine ring, yielding 2-substituted piperidines in good to excellent yields. acs.org
Table 4: Suzuki-Miyaura Coupling of a Tetrahydropyridine-2-boronic Acid Pinacol Ester
| Entry | Boronic Ester | Coupling Partner | Catalyst | Product | Yield (%) |
| 1 | N-Boc-1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester | 4-Bromotoluene | Pd(PPh₃)₄ | N-Boc-2-(4-tolyl)-1,2,3,4-tetrahydropyridine | 85 |
| Illustrative data based on the described methodology. acs.org |
Wittig Reactions for Olefin Formation
The Wittig reaction provides a classic and reliable method for converting ketones into alkenes, a transformation that can be applied to the tetrahydropyridine core to introduce an exocyclic double bond. wikipedia.org The synthesis of the required ketone precursor, N-Boc-3-piperidone, can be achieved through the oxidation of this compound. google.com A common method for this oxidation is the Swern oxidation, which utilizes a mixture of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride. google.com
Once the N-Boc-3-piperidone is obtained, it can be subjected to a Wittig reaction with a phosphonium (B103445) ylide. wikipedia.org For example, reacting the ketone with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield N-Boc-3-methylene-piperidine. This two-step sequence—oxidation followed by Wittig olefination—is a viable route for converting the hydroxyl group of the parent compound into an olefin.
Table 5: Synthesis and Wittig Reaction of N-Boc-3-piperidone
| Step | Reactant | Reagents | Product | Yield (%) |
| 1. Oxidation | N-Boc-3-hydroxypiperidine | DMSO, Oxalyl Chloride, Triethylamine | N-Boc-3-piperidone | 75 |
| 2. Wittig Reaction | N-Boc-3-piperidone | Methylenetriphenylphosphorane | N-Boc-3-methylenepiperidine | Not specified |
| Data for the oxidation step is from a patent describing the synthesis. google.com |
Multicomponent Reactions in Piperidine and Tetrahydropyridine Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies for constructing complex molecules like functionalized tetrahydropyridines in a single step from simple starting materials. researchgate.netacs.org These reactions are atom-economical and offer advantages in terms of reduced reaction times and lower costs. acs.org
Several catalysts have been employed to facilitate the one-pot synthesis of tetrahydropyridine derivatives. For instance, cerium ammonium nitrate (B79036) (CAN) has been used in catalytic amounts for the condensation of a β-keto ester, two equivalents of an aromatic aldehyde, and two equivalents of an amine to produce pharmacologically interesting substituted piperidines in moderate to good yields at room temperature. acs.org Other effective catalysts for similar multicomponent syntheses include thiamine (B1217682) hydrochloride (Vitamin B₁) and N-methyl pyridinium (B92312) tosylate (NMPyTs) under ultrasonic irradiation, which also afford highly functionalized tetrahydropyridines. tandfonline.comtandfonline.com
Table 6: Multicomponent Synthesis of a Functionalized Tetrahydropyridine
| Entry | Aldehyde | Amine | β-Keto Ester | Catalyst | Yield (%) |
| 1 | Benzaldehyde | Aniline | Ethyl Acetoacetate | Cerium Ammonium Nitrate (15 mol%) | 85 |
| Data from a study using CAN as a catalyst. acs.org |
Therefore, it is not possible to provide a comprehensive and scientifically accurate article that strictly adheres to the requested outline for this compound. The specific data required for the sections on process optimization of reaction parameters, strategies for reproducibility and scalability, and the control of side reactions and impurity profiles for this particular unsaturated compound are not present in the available search results.
While general synthetic methods for tetrahydropyridines exist, they lack the specific details necessary to fulfill the user's request for an in-depth analysis of the manufacturing considerations for this compound. Any attempt to extrapolate from the data available for the saturated piperidine derivative would violate the user's strict instruction not to introduce information outside the explicit scope of the specified compound.
Thus, a detailed article on the synthetic methodologies for this compound, as outlined in the user's request, cannot be generated at this time due to the absence of specific and relevant scientific data.
Reactivity and Derivatization of N Boc 3 Hydroxy 1,2,3,6 Tetrahydropyridine
Functional Group Interconversions of the Hydroxyl Moiety
The secondary hydroxyl group is a key site for functionalization, allowing for oxidation to a ketone, reduction of the parent ring system, and various substitution reactions.
Oxidation Reactions to Carbonyl Derivatives
The secondary alcohol in N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine and its derivatives can be oxidized to the corresponding ketone, N-Boc-1,2,3,6-tetrahydropyridin-3-one. This transformation is a critical step in the synthesis of various polysubstituted 3-hydroxypyridines. mdpi.com A common and effective method for this oxidation is using Dess-Martin periodinane (DMP). mdpi.com For substrates that may be sensitive to the acidic conditions sometimes generated during DMP oxidation, the reaction can be buffered, for instance, with the addition of sodium bicarbonate to prevent potential side reactions like dehydration. mdpi.com
Table 1: Oxidation of Substituted 3-hydroxy-1,2,3,6-tetrahydropyridines
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine | Dess-Martin Periodinane | CH2Cl2, rt | 5-substituted-3-oxo-1,2,3,6-tetrahydropyridine | Good | mdpi.com |
| Acid-sensitive 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine | Dess-Martin Periodinane, NaHCO3 | CH2Cl2, rt | 5-substituted-3-oxo-1,2,3,6-tetrahydropyridine | Good | mdpi.com |
Reduction Reactions to Saturated Analogs
While the hydroxyl group itself is not typically reduced, the olefinic double bond of this compound can be reduced to yield the corresponding saturated analog, N-Boc-3-hydroxypiperidine. This transformation is often achieved through catalytic hydrogenation. The resulting racemic N-Boc-3-hydroxypiperidine is a precursor to the chiral intermediate (S)-N-Boc-3-hydroxypiperidine, which is significant in the synthesis of various pharmaceuticals. chemicalbook.com The production of the saturated piperidine (B6355638) ring from the tetrahydropyridine (B1245486) precursor is a key step that precedes chiral resolution or asymmetric synthesis strategies.
Substitution Reactions, Etherification, and Esterification
The hydroxyl group of this compound can undergo various substitution reactions. For instance, it can be converted into a triflate (trifluoromethanesulfonate), which is an excellent leaving group. mdpi.com This triflate derivative can then participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This strategy has been used to introduce aryl groups at the C3 position of the pyridine (B92270) ring system after subsequent oxidation and elimination steps. mdpi.com
Transformations Involving the Tetrahydropyridine Ring System
The tetrahydropyridine ring, with its endocyclic double bond, is amenable to saturation reactions and can participate in cyclization and annulation processes to build more complex molecular architectures.
Catalytic Hydrogenation and Olefin Saturation
The double bond in the 1,2,3,6-tetrahydropyridine ring is readily saturated via catalytic hydrogenation. This reaction converts this compound into racemic N-Boc-3-hydroxypiperidine. This process is a standard method for accessing the piperidine core from the corresponding tetrahydropyridine. While specific catalysts for the hydrogenation of this compound are not detailed in the provided context, typical catalysts for such transformations include palladium on carbon (Pd/C), platinum oxide (PtO2), and rhodium catalysts under a hydrogen atmosphere. tcichemicals.comgoogle.com These reactions are generally performed at elevated temperatures and pressures.
Table 2: Hydrogenation for Olefin Saturation
| Substrate | Reaction Type | Product | Significance | Reference |
|---|---|---|---|---|
| This compound | Catalytic Hydrogenation | Racemic 1-Boc-3-hydroxypiperidine | Precursor for chiral resolution to obtain (S)-1-Boc-3-hydroxypiperidine | |
| 3-Hydroxypyridine (B118123) | Catalytic Hydrogenation | 3-Hydroxypiperidine | Synthesis of the piperidine core prior to Boc protection | google.com |
Cyclization Reactions and Annulations
The this compound scaffold can be utilized in the synthesis of more complex, fused ring systems through cyclization reactions. Palladium-catalyzed "anti-Wacker"-type arylative cyclizations of N-propargyl-N-tosyl-aminoaldehydes can produce 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine derivatives. mdpi.comresearchgate.net This method constructs the tetrahydropyridine ring itself in a stereoselective manner. mdpi.comresearchgate.net
Furthermore, cascade reactions involving C-H activation can lead to highly substituted 1,2,3,6-tetrahydropyridines. nih.gov These processes can involve a rhodium(I)-catalyzed C–H activation, alkyne coupling, and electrocyclization sequence. nih.gov The resulting dihydropyridine (B1217469) intermediate can then be reduced to the tetrahydropyridine product. nih.gov While these examples build the tetrahydropyridine ring rather than using pre-formed this compound as a starting material, they highlight the reactivity of the tetrahydropyridine system and its role as a stable product in complex synthetic sequences.
Derivatization of the N-Boc Protecting Group: Deprotection and Re-protection Strategies
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in the presence of most nucleophiles and bases, and its susceptibility to removal under acidic conditions. rsc.orgjk-sci.comorganic-chemistry.org
Deprotection Strategies
The removal of the N-Boc group from this compound can be accomplished through several methods, primarily involving acidic or thermal conditions.
Acid-Catalyzed Deprotection: This is the most common method for Boc removal. Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are highly effective. jk-sci.com The mechanism involves protonation of the Boc carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. jk-sci.com Other acidic systems, including hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate (B1210297), and aqueous phosphoric acid, are also frequently employed. rsc.org A mild alternative involves using oxalyl chloride in methanol, which can be advantageous for substrates with other acid-sensitive functional groups. rsc.org
Thermal Deprotection: Thermolytic cleavage offers an alternative, catalyst-free method for N-Boc deprotection. researchgate.net This typically requires heating the substrate in a suitable solvent. Continuous flow reactors have proven particularly effective for this method, as they allow for precise temperature control and can operate above the solvent's boiling point by using back-pressure regulators. acs.org The efficiency of thermal deprotection can be solvent-dependent, with polar solvents like methanol and 2,2,2-trifluoroethanol (TFE) often yielding better results at lower temperatures compared to less polar solvents like toluene. acs.org
The choice of deprotection strategy often depends on the presence of other functional groups within the molecule. For instance, strongly acidic conditions might not be suitable if other acid-labile groups are present. reddit.com
Interactive Data Table: Common N-Boc Deprotection Methods
| Method | Reagents/Conditions | Solvent(s) | Typical Temperature | Notes |
| Acidic Hydrolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp | Very common and efficient. jk-sci.com |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | 0°C to Room Temp | Widely used alternative to TFA. rsc.org |
| Acidic Hydrolysis | Oxalyl Chloride/Methanol | Methanol | Room Temp | Mild conditions, suitable for acid-sensitive substrates. rsc.org |
| Thermal | Heat (No catalyst) | TFE, Methanol, Toluene | 150°C - 240°C | Catalyst-free; selectivity can be controlled by temperature. acs.org |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | Can offer selectivity, e.g., for secondary vs. primary N-Boc groups. jk-sci.com |
Re-protection Strategies
Should the synthetic route require it, the re-protection of the resulting 3-hydroxy-1,2,3,6-tetrahydropyridine is straightforward. The most common method involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). mychemblog.comhighfine.com This reaction is typically carried out in the presence of a base, such as triethylamine or sodium bicarbonate, in a solvent like tetrahydrofuran (THF) or a water-acetone mixture. jk-sci.comhighfine.com For less nucleophilic amines, a catalyst like 4-(dimethylamino)pyridine (DMAP) may be added to facilitate the reaction. mychemblog.comhighfine.com
Stereochemical Control in Reactions of this compound
The presence of both a stereocenter at the C3 position (bearing the hydroxyl group) and a prochiral double bond makes this compound a valuable substrate for stereoselective transformations.
Diastereoselective Transformations and Product Isolation
Diastereoselectivity in reactions involving this substrate is primarily governed by the influence of the existing C3 hydroxyl group. This is a classic example of substrate-directed control, where a functional group within the molecule directs incoming reagents to a specific face of the reactive site. researchgate.netnih.gov
For reactions at the C4-C5 double bond, the allylic hydroxyl group can direct reagents to the syn face relative to itself, often through hydrogen bonding or coordination with the reagent or catalyst. thieme-connect.deacs.orgbohrium.com
Directed Epoxidation: The epoxidation of cyclic allylic alcohols is a well-studied transformation. researchgate.net Using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or employing transition metal-catalyzed systems (e.g., vanadium-based catalysts) can lead to the formation of an epoxide predominantly on the same face as the hydroxyl group. acs.orgresearchgate.net This directing effect is crucial for controlling the relative stereochemistry of the newly formed stereocenters.
Directed Dihydroxylation: Similarly, asymmetric dihydroxylation can be influenced by the allylic alcohol, leading to the preferential formation of one diastereomer of the resulting triol.
The isolation of the desired diastereomer typically involves standard chromatographic techniques, such as flash column chromatography. The difference in polarity and spatial arrangement of the diastereomeric products often allows for their separation on silica (B1680970) gel.
Interactive Data Table: Predicted Diastereoselective Reactions
| Reaction | Reagent/Catalyst | Predicted Major Product | Stereochemical Rationale |
| Epoxidation | m-CPBA or VO(acac)₂/t-BuOOH | syn-Epoxide | Hydroxyl group directs the oxidant to the same face of the double bond. acs.orgresearchgate.net |
| Dihydroxylation | OsO₄, NMO | syn,syn-Triol | The allylic hydroxyl group influences the facial selectivity of the osmylation step. |
| Hydrogenation | H₂, Pd/C | syn-Piperidine | The catalyst may coordinate to the hydroxyl group, directing hydrogen delivery from the syn face. |
Enantioselective Derivatization Pathways
Assuming the starting material is a racemic mixture of (R)- and (S)-N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine, several strategies can be employed to obtain enantiomerically enriched products.
Enzymatic Kinetic Resolution (EKR): Enzymes, particularly lipases, are highly effective at catalyzing the acylation of racemic alcohols with high enantioselectivity. In a typical EKR, one enantiomer of the alcohol is acylated much faster than the other. For example, treating the racemic alcohol with an acyl donor (e.g., vinyl acetate) in the presence of a lipase could selectively acylate one enantiomer, allowing for the separation of the acylated product from the remaining unreacted alcohol enantiomer. whiterose.ac.uk
Enzymatic Asymmetric Reduction: While the substrate itself is an alcohol, a powerful enantioselective pathway involves the enzymatic reduction of the corresponding ketone, N-Boc-1,2,3,6-tetrahydropyridin-3-one. Ketoreductases (KREDs) and whole-cell biocatalysts like Baker's yeast are known to reduce prochiral ketones to chiral secondary alcohols with very high enantiomeric excess (e.e.). nih.gov These enzymatic systems often rely on cofactor regeneration, for instance, by using glucose dehydrogenase. nih.gov This approach would produce enantiomerically pure (R)- or (S)-N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine directly, bypassing the need for resolution.
Chemical Kinetic Resolution: Non-enzymatic methods, such as asymmetric deprotonation using a chiral base system (e.g., n-BuLi and a chiral ligand like (-)-sparteine), can achieve kinetic resolution of similar N-Boc protected piperidines. acs.orgrsc.org This approach selectively functionalizes one enantiomer, leaving the other unreacted. Another strategy is dynamic kinetic resolution (DKR), where the starting material racemizes under the reaction conditions, theoretically allowing for a 100% yield of a single enantiomer of the product. nih.gov
Interactive Data Table: Enantioselective Strategies for Related Piperidines
| Strategy | Method/Reagent | Substrate | Outcome | Reported e.e. / Selectivity |
| Asymmetric Reduction | Ketoreductase (KRED) | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99% e.e. |
| Asymmetric Reduction | Baker's Yeast | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | High chiral selectivity. |
| Kinetic Resolution | Lipase-catalyzed acetylation | Racemic 3-hydroxypyrrolidine | (R)-acetylated product and (S)-alcohol | Excellent enantioselectivity. whiterose.ac.uk |
| Dynamic Kinetic Resolution | n-BuLi / Chiral Ligand | N-Boc-piperidine | Enantioenriched 2-substituted piperidine | >99:1 e.r. nih.gov |
Applications in Medicinal Chemistry and Bioactive Compound Synthesis
Synthesis of Biologically Relevant Piperidine (B6355638) and Tetrahydropyridine (B1245486) Derivatives
Precursors to Polyhydroxylated Piperidines and Glycosidase Inhibitors
Polyhydroxylated piperidines, also known as iminosugars or azasugars, are a significant class of compounds that often act as potent inhibitors of glycosidases—enzymes that catalyze the cleavage of glycosidic bonds. nih.gov These compounds are structural mimics of the natural carbohydrate substrates, where the endocyclic oxygen is replaced by a nitrogen atom. This structural feature allows them to bind tightly to the active sites of glycosidases, leading to their inhibition.
The N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine scaffold is an ideal starting point for the synthesis of these polyhydroxylated piperidines. The double bond within the ring serves as a handle for stereoselective dihydroxylation reactions, allowing for the controlled introduction of two additional hydroxyl groups. This transformation converts the monohydroxylated precursor into a trihydroxylated piperidine, which is the core structure of many glycosidase inhibitors. The existing hydroxyl group at the C-3 position can direct the stereochemical outcome of these additions, leading to specific diastereomers.
Research has shown that derivatives of hydroxylated tetrahydropyridines are effective glycosidase inhibitors. nih.gov For instance, a series of N-heteroarylmethyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylic acids have been synthesized and identified as potent, uncompetitive inhibitors of α-glucosidase. nih.gov This highlights the therapeutic potential of the tetrahydropyridine core in developing new agents for conditions related to carbohydrate metabolism. The synthesis of such complex polyhydroxylated piperidines is a critical step in the development of new therapeutic agents for a variety of diseases, including diabetes, viral infections, and lysosomal storage disorders. nih.govmdma.chresearchgate.net
Synthesis of Other Bioactive Scaffolds (e.g., Ibrutinib, Swainsonine, Febrifugine analogs)
The structural features of this compound make it a valuable intermediate in the synthesis of a diverse range of bioactive molecules.
Ibrutinib: The approved anti-cancer drug Ibrutinib, an inhibitor of Bruton's tyrosine kinase, contains a chiral (S)-1-acryloyl-3-hydroxypiperidine moiety. The key precursor for this part of the molecule is the saturated piperidine ring, specifically (S)-N-Boc-3-hydroxypiperidine. nih.govmdpi.com While this compound is not the direct precursor, its catalytic hydrogenation would yield the corresponding racemic N-Boc-3-hydroxypiperidine, which can then be resolved to obtain the desired (S)-enantiomer for Ibrutinib synthesis.
Swainsonine: Swainsonine is a polyhydroxylated indolizidine alkaloid and a potent inhibitor of α-mannosidase. researchgate.netbiorxiv.org Its synthesis is a significant challenge, and various strategies rely on the construction of a highly functionalized piperidine ring as a key intermediate. researchgate.net N-protected-3-oxy-piperidines are common precursors in Swainsonine synthesis. researchgate.net The this compound scaffold can be elaborated through functionalization of the double bond (e.g., epoxidation or dihydroxylation) to generate advanced intermediates required for the total synthesis of Swainsonine and its analogs.
Febrifugine and Analogs: Febrifugine is a quinazolinone alkaloid with powerful antimalarial activity, originally isolated from the Chinese herb Dichroa febrifuga. nih.gov Its clinical use has been hampered by significant liver toxicity. nih.govnih.gov Consequently, extensive research has focused on synthesizing analogs with an improved therapeutic index. nih.gov These syntheses often require functionalized piperidine derivatives, as the piperidine ring is a crucial component of the febrifugine structure. core.ac.uk this compound provides a readily available starting material containing the necessary 3-hydroxypiperidine core, which can be incorporated into the synthesis of novel febrifugine analogs with potentially lower toxicity and enhanced activity. mdma.chresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derived Compounds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. The tetrahydropyridine scaffold has been the subject of numerous SAR studies, revealing key insights into how structural modifications influence potency and selectivity against various biological targets.
In the context of α-glucosidase inhibitors, SAR studies on related N-substituted 5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylic acids have demonstrated the critical role of the N-substituent. nih.gov The nature of the heteroarylmethyl group attached to the piperidine nitrogen significantly impacts inhibitory potency. This suggests that for derivatives of this compound, removal of the Boc group to allow for the introduction of diverse substituents would be a key strategy for developing potent enzyme inhibitors. The hydroxyl and carboxylate moieties on the ring also play a crucial role in binding to the enzyme's active site. nih.gov
The table below summarizes the SAR findings for a series of α-glucosidase inhibitors based on a tetrahydropyridine scaffold.
| Compound ID | N-Substituent | Core Scaffold Modification | IC₅₀ (µM) | Inhibition Type |
| Analog 1 | 2-Picolyl | 5-hydroxy-3-carboxylic acid | 12.3 | Uncompetitive |
| Analog 2 | 3-Picolyl | 5-hydroxy-3-carboxylic acid | 1.8 | Uncompetitive |
| Analog 3 | 4-Picolyl | 5-hydroxy-3-carboxylic acid | 3.5 | Uncompetitive |
| Analog 4 | (1-Imidazolyl)methyl | 5-hydroxy-3-carboxylic acid | 1.0 | Uncompetitive |
| Analog 5 | (Benzimidazol-2-yl)methyl | 5-hydroxy-3-carboxylic acid | 0.8 | Uncompetitive |
| Data derived from studies on N-heteroarylmethyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylic acid derivatives. nih.gov |
Furthermore, SAR studies on other tetrahydropyridine derivatives have provided broader insights. For example, in the development of monoamine oxidase (MAO) inhibitors, substitutions on the phenyl rings of highly functionalized tetrahydropyridines were shown to be critical for activity and selectivity against MAO-A and MAO-B isoforms. nih.govacs.org The presence of electron-withdrawing groups like fluorine and trifluoromethyl can enhance metabolic stability and binding affinity. nih.gov
These studies collectively indicate that the this compound scaffold is a promising platform for medicinal chemistry. The Boc-protecting group can be easily removed, allowing for the exploration of a wide chemical space at the nitrogen atom. Concurrently, the hydroxyl group and the double bond offer sites for further functionalization to modulate potency, selectivity, and pharmacokinetic properties.
Advanced Characterization and Computational Studies in Research on N Boc 3 Hydroxy 1,2,3,6 Tetrahydropyridine
Spectroscopic Analysis of Reaction Products and Intermediates
Spectroscopic techniques are indispensable for the structural elucidation of N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine and its precursors. By probing the interactions of molecules with electromagnetic radiation, these methods offer a detailed picture of the molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are used to provide a complete assignment of the proton and carbon skeletons, confirming the successful synthesis of the target molecule.
In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of each signal provide information about the electronic environment, number, and neighboring protons, respectively. The spectrum of this compound is expected to show distinct signals for the protons of the tetrahydropyridine (B1245486) ring, the hydroxyl group, and the tert-butoxycarbonyl (Boc) protecting group. The presence of the double bond in the ring introduces vinylic protons, which typically appear in the downfield region (δ 5.5-6.0 ppm). The proton attached to the hydroxyl-bearing carbon (CH-OH) would also have a characteristic shift. The dynamic nature of the Boc group can sometimes lead to broadened signals at room temperature due to restricted rotation around the N-C(O) amide bond. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the Boc group is a key diagnostic peak, typically appearing significantly downfield (around 155 ppm). The carbons of the double bond (C=C) and the carbon bearing the hydroxyl group (C-OH) also have characteristic chemical shifts that confirm the core structure of the tetrahydropyridine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are estimated based on typical values for similar structural motifs.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C(O)OC (CH₃)₃ | - | ~80.0 |
| C(O)OC(CH₃)₃ | 1.4-1.5 (singlet, 9H) | ~28.5 |
| C =O | - | ~154.5 |
| CH-OH | ~4.0-4.2 (multiplet, 1H) | ~65.0 |
| CH =CH | ~5.7-5.9 (multiplet, 2H) | ~125.0, ~128.0 |
| CH₂ (allylic) | ~3.9-4.1 (multiplet, 2H) | ~45.0 |
| CH₂ | ~3.1-3.3 (multiplet, 2H) | ~42.0 |
| O-H | Variable, broad singlet | - |
Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of this compound and to assess its purity. The nominal molecular weight of the compound is 199.25 g/mol . researchgate.net
High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements. This allows for the determination of the elemental formula of the compound, offering unambiguous confirmation of its identity. For this compound (C₁₀H₁₇NO₃), the expected exact mass can be calculated and compared to the experimental value. Common adducts observed in ESI-MS include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the ammonium (B1175870) adduct [M+NH₄]⁺. chemicalbook.com
Mass spectrometry is also valuable for purity assessment. The presence of peaks corresponding to starting materials, by-products, or degradation products can be readily identified. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information, for instance, the characteristic loss of the Boc group or a water molecule.
Table 2: Predicted m/z Values for Common Adducts of this compound in Mass Spectrometry Based on a molecular weight of 199.1208 g/mol . chemicalbook.com
| Adduct Ion | Formula | Predicted Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | [C₁₀H₁₈NO₃]⁺ | 200.1281 |
| [M+Na]⁺ | [C₁₀H₁₇NNaO₃]⁺ | 222.1101 |
| [M+K]⁺ | [C₁₀H₁₇KNO₃]⁺ | 238.0840 |
| [M+NH₄]⁺ | [C₁₀H₂₁N₂O₃]⁺ | 217.1547 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an effective tool for identifying the functional groups present in this compound. The IR spectrum provides a molecular "fingerprint" that can be used for identification and quality control.
The key functional groups in the molecule each have characteristic absorption bands. The hydroxyl (-OH) group will exhibit a strong, broad absorption in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The carbonyl (C=O) group of the Boc protector is expected to show a strong, sharp absorption band around 1680-1700 cm⁻¹. The carbon-carbon double bond (C=C) of the tetrahydropyridine ring will have a weaker absorption in the 1640-1680 cm⁻¹ region. Additionally, C-H stretching vibrations for both sp² (vinylic) and sp³ (aliphatic) carbons will be observed just above and below 3000 cm⁻¹, respectively. C-N and C-O single bond stretches typically appear in the fingerprint region (1000-1300 cm⁻¹).
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H | Stretch | 3200 - 3600 | Strong, Broad |
| C-H (sp²) | Stretch | 3010 - 3100 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |
| C=O (Amide/Carbamate) | Stretch | 1680 - 1700 | Strong |
| C=C (Alkene) | Stretch | 1640 - 1680 | Medium-Weak |
| C-O | Stretch | 1050 - 1150 | Medium-Strong |
| C-N | Stretch | 1020 - 1250 | Medium |
Chromatographic Techniques for Purity and Stereoisomeric Excess Determination
Chromatographic methods are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for determining the enantiomeric excess of chiral variants.
High-Performance Liquid Chromatography (HPLC), including Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity analysis of non-volatile organic compounds. A standard reversed-phase HPLC method, typically using a C18 stationary phase with a mobile phase gradient of water and acetonitrile (B52724) or methanol, can effectively separate the target compound from most impurities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. Chiral HPLC is the most common and reliable method for separating these enantiomers and determining the enantiomeric excess (e.e.). mdpi.com This is crucial in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful.
The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are widely used and have proven effective for a broad range of chiral compounds, including those with Boc protecting groups. researchgate.net The method development strategy often involves screening different CSPs with various mobile phases, typically mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) in normal-phase mode. chromatographyonline.com The addition of small amounts of an acidic or basic modifier can sometimes improve peak shape and resolution.
Table 4: General Strategy for Chiral HPLC Method Development for this compound
| Parameter | Typical Conditions / Phases to Screen |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Cyclodextrin-based | |
| Macrocyclic glycopeptide-based (e.g., Vancomycin, Teicoplanin) researchgate.net | |
| Mobile Phase Mode | Normal Phase: Hexane (B92381)/Isopropanol, Hexane/Ethanol |
| Reversed Phase: Acetonitrile/Water, Methanol/Water | |
| Polar Organic: Acetonitrile, Methanol | |
| Additives / Modifiers | For acidic compounds: Trifluoroacetic Acid (TFA) |
| For basic compounds: Diethylamine (DEA) | |
| Detection | UV detector (e.g., at 210-220 nm) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. google.com In the synthesis of this compound, which can be prepared, for example, by the reduction of N-Boc-3-piperidone followed by subsequent steps, TLC is used to track the disappearance of the starting material and the appearance of the product. google.com
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is usually a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The choice of eluent system is critical for achieving good separation between the spots corresponding to the starting material, product, and any intermediates or by-products. For N-Boc protected compounds, mixtures of ethyl acetate and hexane are commonly effective. acs.org
After development, the spots are visualized, often using a UV lamp (if the compounds are UV-active) or by staining with a chemical reagent such as potassium permanganate (B83412) or ninhydrin, which reacts to produce a colored spot. chromatographyonline.com By comparing the relative intensity of the spots, a chemist can qualitatively assess the conversion and decide when the reaction is complete.
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the properties and interactions of molecules at an atomic level. For a versatile synthetic intermediate like this compound, these methods offer profound insights into its reactivity and potential biological activity. Theoretical studies, including Density Functional Theory (DFT) and molecular modeling, complement experimental work by elucidating reaction mechanisms and predicting interactions with biological targets, thereby guiding further synthetic and pharmacological research.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool in organic chemistry for studying reaction mechanisms, predicting reaction pathways, and calculating the energetics of intermediates and transition states. While specific DFT studies focused exclusively on this compound are not extensively documented in publicly available literature, the application of DFT to analogous heterocyclic systems demonstrates its potential utility.
DFT calculations are routinely used to explore the mechanisms of reactions involved in the synthesis and transformation of tetrahydropyridine and related heterocyclic compounds. rsc.orgmdpi.com For instance, in multi-component reactions that form substituted tetrahydropyridines, DFT can be employed to calculate the energy barriers for various proposed steps, such as Michael additions, Mannich reactions, and intramolecular cyclizations. nih.gov By optimizing the geometries of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed.
A typical DFT study on a reaction mechanism involving a tetrahydropyridine derivative would involve calculations performed at a specific level of theory, such as B3LYP or M06-2X, with a suitable basis set like 6-311+G(d,p) or def2TZVP. rsc.orgmdpi.com These calculations can elucidate the stereoselectivity of a reaction by comparing the activation energies of pathways leading to different stereoisomers. For example, in the formation of polysubstituted 1,4,5,6-tetrahydropyridines, DFT could clarify why certain diastereomers are preferentially formed by identifying the lowest energy transition states. nih.gov
The insights gained from such studies are critical for optimizing reaction conditions. By understanding the energetics of competing pathways, chemists can select catalysts, solvents, or temperatures that favor the desired product, thereby improving yields and reducing byproducts. researchgate.net For this compound, DFT could be used to investigate the reactivity of its hydroxyl group and the double bond, predicting the outcomes of oxidation, reduction, or addition reactions and guiding its elaboration into more complex molecules.
| Parameter | Description | Example Application for a Tetrahydropyridine Synthesis |
| Level of Theory | The combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), def2TZVP) used for the calculation. | M062X/def2TZVP//B3LYP-D3/def-SVP rsc.org |
| Transition State (TS) Geometry | The calculated 3D structure of the highest energy point along the reaction coordinate. | Optimization of the geometry for the intramolecular cyclization step. |
| Activation Energy (ΔG‡) | The Gibbs free energy difference between the transition state and the reactants, indicating the kinetic barrier of the reaction. | A calculated barrier of 25 kcal/mol for a key bond-forming step. |
| Reaction Energy (ΔG_rxn) | The Gibbs free energy difference between the products and the reactants, indicating the thermodynamic favorability of the reaction. | A calculated exergonic value of -40 kcal/mol, suggesting a thermodynamically favorable process. |
| Solvation Model | A computational method (e.g., SMD, PCM) to simulate the effect of the solvent on the reaction energetics. | SMD model with acetonitrile as the solvent to match experimental conditions. mdpi.com |
Molecular Modeling and Docking Studies for Biological Interactions
Given that this compound is a key building block for pharmaceuticals targeting neurological disorders, understanding its potential interactions with biological macromolecules is of significant interest. chemimpex.com Molecular modeling, and specifically molecular docking, are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design for predicting how a ligand, such as a derivative of tetrahydropyridine, might bind to the active site of a protein receptor or enzyme. nih.gov
Docking studies on functionalized tetrahydropyridine derivatives have been performed to explore their potential as inhibitors of enzymes like monoamine oxidase A and B (MAO-A and MAO-B), which are important targets in neurodegenerative diseases. nih.gov In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A library of ligands, which could include derivatives of this compound, is then computationally placed into the binding site of the protein. A scoring function is used to estimate the binding affinity, often reported as a binding energy in kcal/mol, and to rank the different binding poses. nih.govnih.gov
These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, π-alkyl, and π-π stacking, that stabilize the ligand-protein complex. For example, a docking study of a tetrahydropyridine derivative into the active site of MAO-B might show a crucial hydrogen bond between the ligand's hydroxyl group and a serine residue, and a π-alkyl interaction between the tetrahydropyridine ring and a tryptophan residue. nih.gov Such information is invaluable for designing more potent and selective inhibitors.
While specific docking results for this compound are not available, studies on similar molecules targeting receptors like γ-aminobutyric acid type A (GABA-A) and serotonin (B10506) transporters (SERT) illustrate the approach. mdpi.com The binding energies and interaction patterns observed for these related compounds provide a blueprint for how this compound derivatives could be computationally evaluated as potential neurotropic agents.
| Target Protein (PDB ID) | Ligand Class | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues |
| MAO-A (2Z5X) | Functionalized Tetrahydropyridine | AutoDock Vina | -9.6 | GLN474, LYS199, TRP472 nih.gov |
| MAO-B (2V5Z) | Functionalized Tetrahydropyridine | AutoDock Vina | -8.8 | ARG76, GLU474, LYS440 nih.gov |
| GABA-A Receptor | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | (Not Specified) | -10.0 | (Not Specified) mdpi.com |
| SERT Transporter | Pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | (Not Specified) | -11.0 | (Not Specified) mdpi.com |
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Methodologies for N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine Synthesis
The synthesis of tetrahydropyridine (B1245486) derivatives in a stereoselective manner is of extreme utility due to the broad range of bioactivity exhibited by these structures. nih.gov While methods exist for the synthesis of tetrahydropyridines, future research will increasingly focus on the development of novel, highly efficient stereoselective methodologies specifically tailored for this compound. The goal is to gain precise control over the chiral center at the C3 position, which is crucial for modulating biological activity.
Emerging strategies are expected to move beyond classical resolution methods, which are often inefficient, and focus on asymmetric catalysis. Organocatalysis, in particular, presents a promising frontier. researchgate.net Organocascade sequences have been successfully applied to construct tetrahydropyridine rings with multiple stereogenic centers. nih.gov Future work could adapt these multicomponent domino reactions—such as the Michael/aza-Henry/cyclization triple domino reaction—to create the this compound core with high enantiomeric excess. nih.govacs.org The development of novel chiral catalysts, such as quinine-derived squaramides, will be instrumental in achieving this. nih.gov
A comparison of potential future stereoselective methods is outlined below:
| Methodology | Potential Advantages | Key Research Focus |
| Asymmetric Organocatalysis | Metal-free, environmentally benign, high stereoselectivity. researchgate.net | Design of new chiral catalysts (e.g., squaramides, prolinol ethers) tailored for the specific substrate. |
| Transition Metal Catalysis | High efficiency, broad substrate scope. | Development of chiral ligands for metals like rhodium, iridium, or palladium to control enantioselectivity in cyclization or hydrogenation reactions. |
| Biocatalysis | High specificity, mild reaction conditions, green chemistry principles. | Screening and engineering of enzymes (e.g., ketoreductases, imine reductases) for the asymmetric reduction of a suitable precursor ketone or imine. |
| Domino/Cascade Reactions | Increased atom economy, reduced workup steps, rapid construction of molecular complexity. nih.gov | Optimization of one-pot multicomponent reactions that form and functionalize the tetrahydropyridine ring stereoselectively. acs.orgnih.gov |
These advanced synthetic strategies will aim to provide more direct, cost-effective, and sustainable routes to enantiopure this compound, thereby facilitating its broader application in research and development.
Exploration of New Chemical Transformations and Derivatizations for Enhanced Scaffold Diversity
The functional groups present in this compound—a secondary alcohol, a carbon-carbon double bond, and a Boc-protected amine—offer multiple handles for chemical modification. Future research will focus on systematically exploring new chemical transformations at these sites to generate a diverse library of derivatives. This scaffold diversity is essential for tuning the molecule's physicochemical properties and for structure-activity relationship (SAR) studies in drug discovery.
Key areas for exploration include:
Modifications at the Hydroxyl Group: The secondary alcohol can be a starting point for a variety of transformations, including etherification, esterification, and oxidation to the corresponding ketone. Mitsunobu reactions could be employed to introduce a wide range of functionalities with inversion of stereochemistry, providing access to the opposite enantiomer or diastereomer.
Functionalization of the Alkene: The double bond is amenable to numerous addition reactions. Future work will likely explore stereoselective epoxidation, dihydroxylation, aziridination, and cyclopropanation to introduce new stereocenters and rigidify the scaffold. Cross-coupling reactions and metathesis could also be employed to append more complex substituents.
Derivatization following Boc-Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group unmasks the secondary amine, which can then be functionalized through N-alkylation, N-arylation, acylation, or sulfonylation, introducing a vast array of substituents to probe their influence on biological targets.
The table below summarizes potential derivatization strategies to enhance scaffold diversity.
| Reactive Site | Transformation Type | Potential Reagents/Conditions | Resulting Functionality |
| C3-Hydroxyl Group | Etherification | Alkyl halides, Williamson ether synthesis | Ethers |
| Esterification | Acyl chlorides, carboxylic acids (Steglich, Yamaguchi) | Esters | |
| Oxidation | Swern, Dess-Martin periodinane | Ketone (N-Boc-3-keto-1,2,3,6-tetrahydropyridine) | |
| C4-C5 Double Bond | Epoxidation | m-CPBA, Shi epoxidation | Epoxides |
| Dihydroxylation | OsO₄ (catalytic), Sharpless asymmetric dihydroxylation | Vicinal diols | |
| Hydrogenation | H₂, Pd/C, Rh catalysts | Saturated piperidine (B6355638) ring | |
| N1-Amine (post-deprotection) | N-Alkylation/Arylation | Reductive amination, Buchwald-Hartwig amination | Substituted secondary amines |
| Acylation/Sulfonylation | Acyl chlorides, sulfonyl chlorides | Amides, sulfonamides |
By systematically applying these transformations, researchers can generate novel molecular architectures with tailored properties for specific applications.
Expansion of Applications in Contemporary Drug Discovery and Functional Materials Science
The tetrahydropyridine core is a recognized privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with significant pharmacological properties. researchgate.net While its saturated analog, (S)-N-Boc-3-hydroxypiperidine, is a known key intermediate in the synthesis of the anticancer drug ibrutinib, the unsaturated this compound remains a relatively underexplored building block. nih.govchemicalbook.com
Future research is set to expand its role in drug discovery . The unique conformational constraints imposed by the double bond, combined with the chirality of the hydroxyl group, make it an attractive scaffold for targeting a range of biological systems. An important area of investigation is its potential as a precursor for monoamine oxidase (MAO) inhibitors, inspired by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is a well-known MAO substrate. nih.gov By modifying the this compound core, novel and selective MAO inhibitors could be developed for treating neurological disorders like Parkinson's disease and depression.
Beyond neurobiology, derivatives of this scaffold could be screened for a wide spectrum of activities, including but not limited to:
Antiviral agents
Anticancer agents
Antibacterial compounds
Kinase inhibitors
In the realm of functional materials science , the application of tetrahydropyridine derivatives is a nascent but promising field. The heterocyclic ring can be incorporated into larger polymer backbones or organic frameworks. The hydroxyl group provides a site for grafting onto surfaces or polymerization, while the nitrogen atom can be used to coordinate with metal ions. Potential applications include the development of:
Chiral ligands for asymmetric catalysis.
Monomers for synthesizing functional polymers with unique optical or electronic properties.
Organic semiconductors or components in organic light-emitting diodes (OLEDs).
Corrosion inhibitors , leveraging the nitrogen atom's ability to interact with metal surfaces.
The exploration of these diverse applications will be a major thrust of future research, transforming this compound from a simple synthetic intermediate into a versatile platform for innovation.
Integration of Artificial Intelligence and Machine Learning in Synthetic Strategy and Lead Optimization
The convergence of synthetic chemistry with artificial intelligence (AI) and machine learning (ML) is creating a paradigm shift in how molecules are designed and synthesized. beilstein-journals.org This integration is a key future direction for research involving this compound and its derivatives.
Synthetic Strategy and Optimization: Machine learning algorithms can significantly accelerate the development of synthetic routes. semanticscholar.org AI-driven retrosynthesis tools, such as AiZynthFinder, can propose novel and efficient pathways to the target molecule and its analogs. nih.gov For a molecule like this compound, ML models can be trained on existing reaction databases to predict the optimal conditions (catalyst, solvent, temperature) for key synthetic steps, thereby maximizing yield and stereoselectivity while minimizing experimental effort. beilstein-journals.org These predictive models can be integrated with high-throughput experimentation (HTE) platforms to create self-driving laboratories that rapidly identify the best synthetic protocols. beilstein-journals.org
| AI/ML Application | Objective | Impact on Research |
| Retrosynthesis Planning | Propose efficient and novel synthetic routes to target derivatives. nih.govresearchgate.net | Reduces reliance on chemical intuition; uncovers non-obvious pathways. |
| Reaction Condition Optimization | Predict optimal catalysts, reagents, and solvents for specific transformations. beilstein-journals.org | Minimizes trial-and-error experimentation; improves reaction yield and selectivity. |
| Yield Prediction | Forecast the outcome of a reaction before it is run in the lab. | Prioritizes high-potential synthetic routes, saving time and resources. |
Lead Optimization in Drug Discovery: In medicinal chemistry, AI and ML are becoming indispensable for lead optimization. Once a derivative of this compound shows initial biological activity, generative models can design a virtual library of thousands of related compounds with potentially improved properties. jelsciences.com Quantitative Structure-Activity Relationship (QSAR) models, built using ML, can then predict the biological activity, toxicity, and pharmacokinetic profiles of these virtual compounds, allowing researchers to prioritize the synthesis of only the most promising candidates. nih.gov This "in silico" screening process dramatically accelerates the hit-to-lead and lead optimization phases of drug discovery, making the process more efficient and cost-effective. preprints.org
The integration of these computational tools will not only refine the synthesis of this compound but also unlock its full potential in the rapid discovery of new medicines and materials.
Q & A
Q. What are the recommended synthetic routes for N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine, and how can reaction conditions be optimized for purity?
Methodological Answer: The compound is typically synthesized via condensation reactions between Boc-protected amines and hydroxylated tetrahydropyridine precursors. For example, a reported route involves reacting pyridine derivatives with Boc-protected amino compounds under controlled conditions . However, this method may yield impurities due to incomplete protection/deprotection steps. To optimize purity:
- Use anhydrous conditions to prevent hydrolysis of the Boc group.
- Monitor reaction progress via TLC or HPLC, with purification by column chromatography (silica gel, gradient elution).
- Validate purity using NMR (e.g., absence of unprotected amine signals at δ 1.4–1.5 ppm for Boc groups) and mass spectrometry .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc-group integrity (quaternary carbon at ~80 ppm) and hydroxyl proton environment (broad signal at δ 1.5–2.0 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity (>95% recommended for biological studies) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₇NO₃; theoretical 199.12 g/mol) .
Q. What storage protocols ensure the stability of this compound?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .
- Handling : Use gloves and eye protection due to skin/eye irritation risks (GHS Category 2) .
- Solubility : Dissolve in anhydrous DCM or THF for synthetic applications; avoid protic solvents (e.g., H₂O) to prevent Boc cleavage .
Advanced Research Questions
Q. How does the Boc group influence the reactivity of 3-hydroxy-1,2,3,6-tetrahydropyridine in multi-step syntheses?
Methodological Answer: The Boc group acts as a transient protecting agent:
- Steric Effects : Hinders nucleophilic attack at the nitrogen, directing functionalization to the hydroxyl or unsaturated positions .
- Deprotection : Use TFA in DCM (1:1 v/v) for Boc removal, followed by neutralization with NaHCO₃. Monitor by FTIR (loss of carbonyl peak at ~1680 cm⁻¹) .
- Case Study : In peptide coupling, Boc-protected intermediates prevent side reactions, enabling regioselective amide bond formation .
Q. How can researchers address strain-specific variability when using tetrahydropyridine derivatives in neurodegenerative models?
Methodological Answer: N-Boc-3-hydroxy-THP derivatives may serve as precursors for neurotoxins like MPTP, which exhibit strain-dependent neurotoxicity in Parkinson’s disease (PD) models:
- Dosage Adjustment : C57BL/6 mice require lower MPTP doses (10–20 mg/kg) than Swiss albino strains (25–30 mg/kg) due to monoamine oxidase-B (MAO-B) activity differences .
- Validation : Quantify dopamine depletion via HPLC-ECD or tyrosine hydroxylase (TH) immunohistochemistry in the substantia nigra .
- Controls : Include MAO-B inhibitors (e.g., selegiline) to confirm toxin-specific effects .
Q. How can contradictions in neuroprotective study outcomes involving tetrahydropyridine analogs be resolved?
Methodological Answer: Discrepancies arise from metabolic variability, dosing regimens, or compound stability:
- Metabolic Profiling : Compare brain penetration of N-Boc-3-hydroxy-THP derivatives using LC-MS/MS. MPTP’s toxicity depends on conversion to MPP⁺; ensure analogs undergo similar activation .
- Dose-Response Curves : Establish linear vs. threshold effects (e.g., MPTP neuroprotection by Ubisol-Q10 shows efficacy only at 10 mg/kg ).
- Multi-Hit Models : Combine toxins (e.g., MPTP + influenza) to mimic PD etiology; use antivirals (oseltamivir) to isolate synergistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
